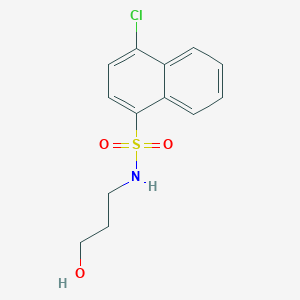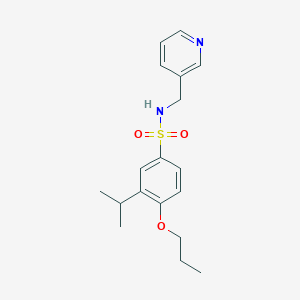
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide, also known as CHS-828, is a small molecule drug that has been extensively studied for its potential anti-tumor properties. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is not fully understood. However, it is thought to work by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of NAD+. NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, this compound may disrupt these processes and induce cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to stimulate the production of the neurotransmitter dopamine. However, the significance of these effects is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, it has been shown to be effective in a variety of cancer cell lines and animal models. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide. One area of interest is the development of analogs or derivatives of this compound that may have improved efficacy or safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is synthesized through a multi-step process that involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-hydroxypropylamine. The resulting product is then purified through column chromatography to yield the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit tumor growth in animal models.
Eigenschaften
Molekularformel |
C13H14ClNO3S |
|---|---|
Molekulargewicht |
299.77 g/mol |
IUPAC-Name |
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H14ClNO3S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)15-8-3-9-16/h1-2,4-7,15-16H,3,8-9H2 |
InChI-Schlüssel |
OFOQFQOQJTWPKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















